decanoyl-l-carnitine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

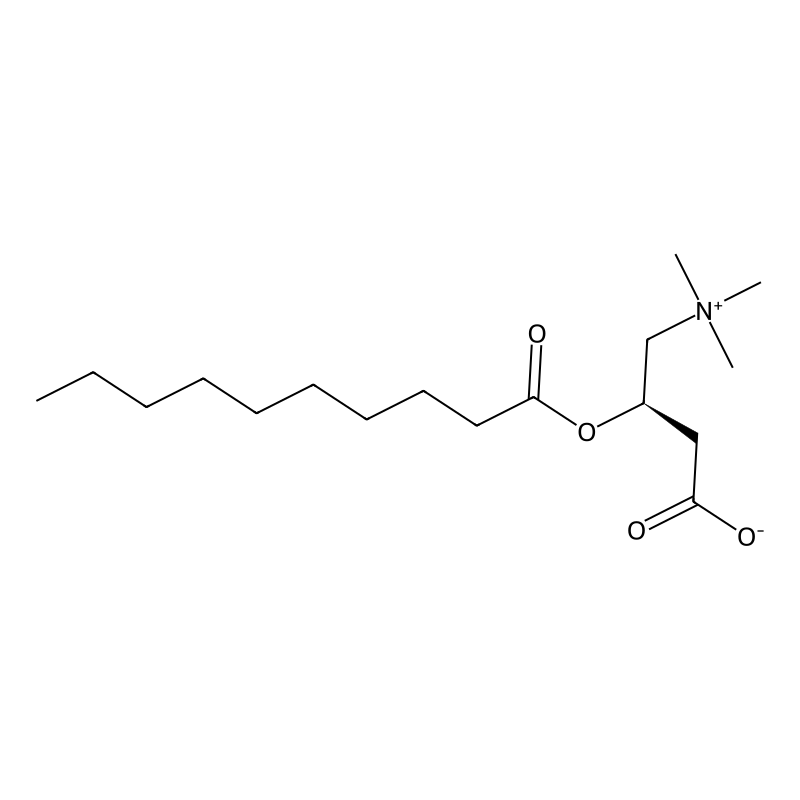

O-Decanoyl-L-carnitine (ODC) is a naturally occurring molecule classified as an O-acylcarnitine. It is formed by the esterification of L-carnitine with decanoic acid (a 10-carbon medium-chain fatty acid) [, ]. Current scientific research suggests ODC plays a role in fatty acid metabolism, particularly in the transport of fatty acids within the body.

Decanoyl-L-carnitine is a medium-chain acylcarnitine, specifically an ester derivative of L-carnitine with decanoic acid as the acyl substituent. Its chemical formula is and it plays a significant role in the transport of fatty acids into the mitochondria for energy production. Acylcarnitines, including decanoyl-L-carnitine, are crucial for the metabolism of fatty acids and are involved in various metabolic pathways within the human body. Decanoyl-L-carnitine is less abundant than short-chain acylcarnitines but is still important for metabolic processes and is formed through esterification reactions or peroxisomal metabolism of longer-chain acylcarnitines .

- Esterification: The formation of decanoyl-L-carnitine occurs via the esterification of L-carnitine with decanoic acid.

- Beta-Oxidation: Once inside the mitochondria, decanoyl-L-carnitine undergoes beta-oxidation, where fatty acids are broken down to produce acetyl-CoA, which can then enter the citric acid cycle for energy production .

- Transesterification: Decanoyl-L-carnitine can also react with other alcohols or carboxylic acids to form different acylcarnitines, facilitating various metabolic pathways .

Decanoyl-L-carnitine has several biological activities, primarily related to its role in fatty acid metabolism. It assists in:

- Fatty Acid Transport: It facilitates the transport of long-chain fatty acids across mitochondrial membranes, which is essential for energy production.

- Metabolic Regulation: Decanoyl-L-carnitine levels can influence metabolic pathways and are indicative of certain metabolic states, such as insulin sensitivity and energy expenditure .

- Potential Therapeutic Roles: Research suggests that alterations in acylcarnitine profiles, including decanoyl-L-carnitine, may be linked to various metabolic disorders, offering potential avenues for therapeutic interventions .

The synthesis of decanoyl-L-carnitine can be achieved through several methods:

- Esterification Reaction: The most common method involves reacting L-carnitine with decanoic acid under acidic conditions to promote ester bond formation.

- Chemical Synthesis: Various chemical synthesis routes have been developed that utilize different reagents and conditions to produce decanoyl-L-carnitine efficiently .

- Biological Synthesis: In vivo synthesis occurs via enzymatic pathways where longer-chain acylcarnitines are metabolized into medium-chain variants like decanoyl-L-carnitine within peroxisomes .

Decanoyl-L-carnitine has several applications in both research and clinical settings:

- Metabolic Studies: It serves as a biomarker for studying fatty acid metabolism and mitochondrial function.

- Nutritional Supplements: Used in dietary supplements aimed at enhancing fat metabolism and energy production.

- Pharmaceutical Research: Investigated for its potential therapeutic effects in metabolic disorders, obesity management, and conditions related to mitochondrial dysfunction .

Research on decanoyl-L-carnitine has highlighted its interactions with various biological systems:

- Fatty Acid Metabolism: Studies indicate that it enhances the formation of specific fatty acid intermediates during metabolism, suggesting its role in lipid biosynthesis and degradation pathways .

- Enzyme Interactions: Decanoyl-L-carnitine may interact with enzymes involved in lipid metabolism, influencing their activity and substrate availability .

- Cellular Effects: Investigations have shown that it can affect cellular energy dynamics and signaling pathways related to metabolism .

Decanoyl-L-carnitine belongs to a broader class of acylcarnitines. Here are some similar compounds along with a comparison highlighting its uniqueness:

| Compound Name | Structure | Chain Length | Unique Features |

|---|---|---|---|

| Acetyl-L-carnitine | C_{13}H_{25}NO_{4} | Short | Most abundant; plays a role in ketogenesis |

| Propionyl-L-carnitine | C_{15}H_{29}NO_{4} | Short | Involved in propionate metabolism |

| Myristoyl-L-carnitine | C_{23}H_{45}NO_{4} | Long | More hydrophobic; affects membrane dynamics |

| Palmitoyl-L-carnitine | C_{25}H_{49}NO_{4} | Long | Significant in energy storage and membrane composition |

Decanoyl-L-carnitine is unique due to its medium-chain length, which allows it to play specific roles in both energy production and metabolic regulation that differ from short or long-chain acylcarnitines . Its distinct properties make it an important compound in understanding metabolic processes and potential therapeutic interventions.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Use Classification

Dates

2: Danielsen EM, Hansen GH. Intestinal surfactant permeation enhancers and their interaction with enterocyte cell membranes in a mucosal explant system. Tissue Barriers. 2017 Jul 3;5(3):e1361900. doi: 10.1080/21688370.2017.1361900. PubMed PMID: 28837408; PubMed Central PMCID: PMC5571779.

3: Cristofano A, Sapere N, La Marca G, Angiolillo A, Vitale M, Corbi G, Scapagnini G, Intrieri M, Russo C, Corso G, Di Costanzo A. Serum Levels of Acyl-Carnitines along the Continuum from Normal to Alzheimer's Dementia. PLoS One. 2016 May 19;11(5):e0155694. doi: 10.1371/journal.pone.0155694. eCollection 2016. PubMed PMID: 27196316; PubMed Central PMCID: PMC4873244.

4: Liu J, Chen XX, Li XW, Fu W, Zhang WQ. Metabolomic Research on Newborn Infants With Intrauterine Growth Restriction. Medicine (Baltimore). 2016 Apr;95(17):e3564. doi: 10.1097/MD.0000000000003564. PubMed PMID: 27124067; PubMed Central PMCID: PMC4998730.

5: Cha MH, Kim MJ, Jung J, Kim JH, Lee MS, Kim MS. Metabolomic analysis of clinical plasma from cerebral infarction patients presenting with blood stasis. Evid Based Complement Alternat Med. 2015;2015:453423. doi: 10.1155/2015/453423. Epub 2015 Mar 5. PubMed PMID: 25834622; PubMed Central PMCID: PMC4365334.

6: Ha CY, Kim JY, Paik JK, Kim OY, Paik YH, Lee EJ, Lee JH. The association of specific metabolites of lipid metabolism with markers of oxidative stress, inflammation and arterial stiffness in men with newly diagnosed type 2 diabetes. Clin Endocrinol (Oxf). 2012 May;76(5):674-82. doi: 10.1111/j.1365-2265.2011.04244.x. PubMed PMID: 21958081.

7: Danese C, Cirene M, Colotto M, Aratari A, Amato S, Di Bona S, Curione M. Cardiac involvement in inflammatory bowel disease: role of acylcarnitine esters. Clin Ter. 2011;162(4):e105-9. PubMed PMID: 21912810.

8: Gong ZH, Tian GL, Wang YM. [Blood spot carnitine and acylcarnitine in newborn to adolescence: measured by tandem mass spectrometry]. Zhonghua Er Ke Za Zhi. 2010 Dec;48(12):922-7. Chinese. PubMed PMID: 21215187.

9: Lehmann R, Zhao X, Weigert C, Simon P, Fehrenbach E, Fritsche J, Machann J, Schick F, Wang J, Hoene M, Schleicher ED, Häring HU, Xu G, Niess AM. Medium chain acylcarnitines dominate the metabolite pattern in humans under moderate intensity exercise and support lipid oxidation. PLoS One. 2010 Jul 12;5(7):e11519. doi: 10.1371/journal.pone.0011519. PubMed PMID: 20634953; PubMed Central PMCID: PMC2902514.

10: Maegawa GH, Poplawski NK, Andresen BS, Olpin SE, Nie G, Clarke JT, Teshima I. Interstitial deletion of 1p22.2p31.1 and medium-chain acyl-CoA dehydrogenase deficiency in a patient with global developmental delay. Am J Med Genet A. 2008 Jun 15;146A(12):1581-6. doi: 10.1002/ajmg.a.32255. Review. PubMed PMID: 18478588.

11: Bene J, Komlósi K, Havasi V, Talián G, Gasztonyi B, Horváth K, Mózsik G, Hunyady B, Melegh B, Figler M. Changes of plasma fasting carnitine ester profile in patients with ulcerative colitis. World J Gastroenterol. 2006 Jan 7;12(1):110-3. PubMed PMID: 16440427; PubMed Central PMCID: PMC4077497.

12: Hanley PJ, Dröse S, Brandt U, Lareau RA, Banerjee AL, Srivastava DK, Banaszak LJ, Barycki JJ, Van Veldhoven PP, Daut J. 5-Hydroxydecanoate is metabolised in mitochondria and creates a rate-limiting bottleneck for beta-oxidation of fatty acids. J Physiol. 2005 Jan 15;562(Pt 2):307-18. Epub 2004 Oct 28. Erratum in: J Physiol. 2005 Mar 15;563(Pt 3):975. PubMed PMID: 15513944; PubMed Central PMCID: PMC1665522.

13: Morillas M, Gómez-Puertas P, Rubí B, Clotet J, Ariño J, Valencia A, Hegardt FG, Serra D, Asins G. Structural model of a malonyl-CoA-binding site of carnitine octanoyltransferase and carnitine palmitoyltransferase I: mutational analysis of a malonyl-CoA affinity domain. J Biol Chem. 2002 Mar 29;277(13):11473-80. Epub 2002 Jan 14. PubMed PMID: 11790793.

14: Hegardt FG, Bach M, Asins G, Caudevilla C, Morillas M, Codony C, Serra D. Post-transcriptional regulation of rat carnitine octanoyltransferase. Biochem Soc Trans. 2001 May;29(Pt 2):316-20. PubMed PMID: 11356174.

15: Morillas M, Clotet J, Rubí B, Serra D, Ariño J, Hegardt FG, Asins G. Inhibition by etomoxir of rat liver carnitine octanoyltransferase is produced through the co-ordinate interaction with two histidine residues. Biochem J. 2000 Oct 15;351 Pt 2:495-502. PubMed PMID: 11023836; PubMed Central PMCID: PMC1221386.

16: Baltazar MF, Dickinson FM, Ratledge C. Oxidation of medium-chain acyl-CoA esters by extracts of Aspergillus niger: enzymology and characterization of intermediates by HPLC. Microbiology. 1999 Jan;145 ( Pt 1):271-8. PubMed PMID: 10206707.

17: Broadway NM, Saggerson ED. Effect of membrane environment on the activity and inhibitability by malonyl-CoA of the carnitine acyltransferase of hepatic microsomal membranes. Biochem J. 1997 Mar 1;322 ( Pt 2):435-40. PubMed PMID: 9065760; PubMed Central PMCID: PMC1218209.

18: Singh H, Beckman K, Poulos A. Evidence of two catalytically active carnitine medium/long chain acyltransferases in rat liver peroxisomes. J Lipid Res. 1996 Dec;37(12):2616-26. PubMed PMID: 9017513.

19: Bieber LL, Wagner M. Effect of pH and acyl-CoA chain length on the conversion of heart mitochondrial CPT-I/CPTo to a high affinity, malonyl-CoA-inhibited state. Biochim Biophys Acta. 1996 Aug 13;1290(3):261-6. PubMed PMID: 8765129.

20: Nada MA, Chace DH, Sprecher H, Roe CR. Investigation of beta-oxidation intermediates in normal and MCAD-deficient human fibroblasts using tandem mass spectrometry. Biochem Mol Med. 1995 Feb;54(1):59-66. PubMed PMID: 7551818.